7-Methoxy-3,7-dimethyloct-1-ene
Overview
Description
7-Methoxy-3,7-dimethyloct-1-ene is an organic compound with the molecular formula C11H22O. It is a member of the class of compounds known as ethers, specifically an alkyl ether. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a carbon chain that includes a double bond and two methyl groups. It is used in various applications, including as a fragrance ingredient in the cosmetics industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,7-dimethyloct-1-ene typically involves the reaction of 3,7-dimethyloct-1-ene with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired ether product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. The product is then separated and purified using distillation techniques .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,7-dimethyloct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-methoxy-3,7-dimethyloctan-2-ol or 7-methoxy-3,7-dimethyloctan-2-one.
Reduction: Formation of 7-methoxy-3,7-dimethyloctane.
Substitution: Formation of various substituted ethers depending on the substituent used.
Scientific Research Applications
7-Methoxy-3,7-dimethyloct-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Widely used as a fragrance ingredient in the cosmetics and personal care industry
Mechanism of Action
The mechanism of action of 7-Methoxy-3,7-dimethyloct-1-ene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-3,7-dimethyl-1-octene
- 2-Methoxy-2,6-dimethyl-oct-7-en
- 3,7-Dimethyl-7-methoxy-1-octene
Uniqueness
7-Methoxy-3,7-dimethyloct-1-ene is unique due to its specific structural features, including the position of the methoxy group and the presence of a double bond. These features contribute to its distinct chemical reactivity and applications compared to other similar compounds .
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloct-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-6-10(2)8-7-9-11(3,4)12-5/h6,10H,1,7-9H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBYNERMZLXALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866358 | |
Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53767-86-5 | |
Record name | 7-Methoxy-3,7-dimethyl-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53767-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053767865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octene, 7-methoxy-3,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3,7-dimethyloct-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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